molecular formula C22H23ClO5 B1239320 (E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

Cat. No.: B1239320
M. Wt: 402.9 g/mol
InChI Key: WHUIENZXNGAHQI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Thromboxane Receptor Antagonism

A notable application of a compound closely related to (E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid is as a thromboxane receptor antagonist. The compound, synthesized and evaluated for its pharmacological properties, demonstrated competitive and selective antagonism with significant in vivo activity (Brewster et al., 1988).

Alkaline Stability and Intramolecular Reactions

Research on a similar compound explored its alkaline stability, revealing a unique intramolecular hydride transfer under alkaline conditions. This unexpected reaction involves a carbon atom with a trifluoromethyl substituent, indicating the compound's potential in complex chemical reactions (Longridge & Nicholson, 1990).

Luminescent Molecular Crystals

Another application involves the use of a derivative in the synthesis of luminescent molecular crystals. These crystals exhibited highly stable photoluminescence, highlighting the compound's utility in materials science and potentially in the development of photonic devices (Zhestkij et al., 2021).

Kynurenine-3-Hydroxylase Inhibition

Additionally, derivatives of this compound have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurological disorders. These findings suggest potential therapeutic applications in neuroprotection (Drysdale et al., 2000).

Synthesis and Biological Activity

Research also encompasses the synthesis and biological activity of related compounds, demonstrating moderate anti-inflammatory, analgesic, and antimicrobial activities. Such studies indicate the broad spectrum of pharmacological applications of these compounds (Pulina et al., 2009).

Antioxidant Activity Analysis

An intriguing aspect is the analysis of antioxidant activity of similar compounds. Computational and docking studies have shown these derivatives to possess significant antioxidant properties, potentially exceeding those of known antioxidants like ascorbic acid (Ardjani & Mekelleche, 2016).

Properties

Molecular Formula

C22H23ClO5

Molecular Weight

402.9 g/mol

IUPAC Name

(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

InChI

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1+

InChI Key

WHUIENZXNGAHQI-OWOJBTEDSA-N

Isomeric SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C/CCC(=O)O

SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
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(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
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(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
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(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Reactant of Route 5
(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Reactant of Route 6
(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

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